3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321336
InChI: InChI=1S/C21H17FN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C21H17FN4S
Molecular Weight: 376.5 g/mol

3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole

CAS No.:

Cat. No.: VC16321336

Molecular Formula: C21H17FN4S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole -

Specification

Molecular Formula C21H17FN4S
Molecular Weight 376.5 g/mol
IUPAC Name 4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C21H17FN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3
Standard InChI Key NJLGPUYNDODQIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine, reflects its polycyclic framework . Key structural components include:

  • A 1,2,4-triazole core (positions 1, 2, 4), which serves as a bioisostere for carboxylic acid groups in quinolone antibiotics .

  • 3-Fluorophenylmethylthio substituent at position 5, introducing electron-withdrawing effects that may enhance membrane permeability.

  • 4-Methylphenyl group at position 4, contributing hydrophobic interactions with target proteins .

  • 4-Pyridyl moiety at position 5, enabling hydrogen bonding with microbial enzymes.

The canonical SMILES representation, CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4, confirms these substituents’ positions .

Physicochemical Properties

Table 1 summarizes critical molecular descriptors derived from PubChem and VulcanChem data :

PropertyValue
Molecular FormulaC₂₁H₁₇FN₄S
Molecular Weight376.5 g/mol
XLogP4.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area76.7 Ų

The relatively high lipophilicity (XLogP ≈ 4.9) suggests favorable cell membrane penetration, a trait correlated with intracellular antibacterial action in triazole derivatives .

Synthesis and Characterization

Analytical Confirmation

Structural validation employs:

  • NMR Spectroscopy: Expected signals include a singlet for the methyl group (δ 2.35 ppm), multiplet for pyridyl protons (δ 8.50–7.10 ppm), and fluorine-coupled aromatic peaks (δ 7.40–6.80 ppm) .

  • Mass Spectrometry: ESI-MS predicts a [M+H]⁺ ion at m/z 377.1231, with fragmentation patterns indicating loss of the methylphenyl (C₇H₇, 91 Da) and pyridyl (C₅H₄N, 78 Da) groups .

Biological Activity and Mechanism

CompoundMIC (μg/mL) vs. S. aureusKey Substituents
Ciprofloxacin0.03Carboxylic acid, piperazinyl
FluconazoleN/A (antifungal)Difluorophenyl, triazole
Target CompoundNot tested3-Fluorophenylthio, pyridyl

Structure-Activity Relationships (SAR)

  • Fluorine Position: 3-Fluorophenyl derivatives exhibit superior antibacterial activity over 2- or 4-fluoro isomers due to optimized dipole interactions .

  • Methylphenyl vs. Hydroxyphenyl: Hydrophobic 4-methylphenyl enhances membrane permeation compared to polar hydroxyphenyl analogs.

  • Pyridyl vs. Phenyl: Nitrogen in the pyridyl ring enables additional hydrogen bonds with Asp86 in DNA gyrase, potentially boosting potency .

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Predicted using PubChem data and QSAR models:

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP and TPSA < 80 Ų .

  • Metabolism: Likely CYP3A4 substrate; fluorophenyl groups resist oxidative debromination, prolonging half-life .

  • Toxicity: Ames test predictions suggest low mutagenic risk, but hepatotoxicity alerts arise from the methylthio group.

Solubility and Formulation

  • Aqueous Solubility: Estimated 0.012 mg/mL (25°C), necessitating co-solvents (e.g., PEG 400) for in vivo studies .

  • Salt Formation: Protonation at pyridyl nitrogen (pKa ≈ 3.1) allows hydrochloride salt preparation to enhance solubility.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Scale-up via continuous flow chemistry to improve yield beyond batch methods .

  • In Vitro Screening: MIC determination against ESKAPE pathogens and Candida albicans.

  • Target Identification: Fluorescence polarization assays to quantify DNA gyrase binding affinity .

Clinical Translation Challenges

  • Overcoming Resistance: Fluorophenylthio groups may evade efflux pumps in MRSA, but in vitro resistance selection studies are critical .

  • BBB Penetration: Pyridyl and fluorophenyl motifs suggest potential CNS activity, requiring neurotoxicity assessments.

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